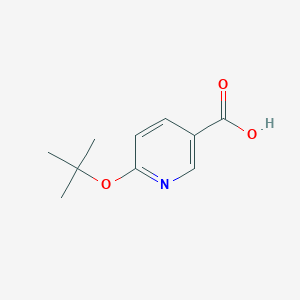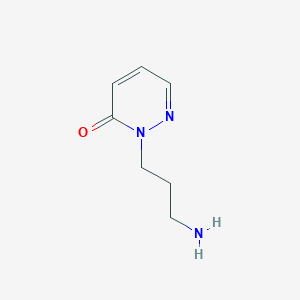![molecular formula C9H11N3OS B1517728 4-amino-N-(2-metoxietil)tieno[3,2-d]pirimidina CAS No. 1097168-21-2](/img/structure/B1517728.png)
4-amino-N-(2-metoxietil)tieno[3,2-d]pirimidina
Descripción general
Descripción
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which makes them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical properties.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine inhibits the activity of Cytochrome bd oxidase . This inhibition leads to a decrease in ATP production, as evidenced by the ATP IC 50 values observed in various mycobacterial strains .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase by N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine affects the oxidative phosphorylation pathway . This pathway is crucial for energy metabolism in Mycobacterium tuberculosis .
Result of Action
The result of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine’s action is a decrease in ATP production in Mycobacterium tuberculosis . This decrease in energy production can inhibit the growth and proliferation of the bacteria .
Action Environment
The efficacy of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, it was observed that all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to a clinical isolate strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-amine core. One common approach is the cyclization of appropriate thiophene derivatives with amidine or guanidine derivatives under acidic or basic conditions. The methoxyethyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Comparación Con Compuestos Similares
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amine: Lacks the methoxyethyl group.
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure with an ethoxyethyl group instead of methoxyethyl.
N-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-amine: Contains a hydroxyethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVGCOFOZMMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)











